molecular formula C16H10Cl2N4OS B10865291 3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10865291
M. Wt: 377.2 g/mol
InChI Key: QSCWQOIJNHRBTC-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated derivatives or other substituted phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with varied biological activities.

Biology

Biologically, 3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown significant antimicrobial activity. It is effective against a range of bacterial and fungal pathogens, making it a candidate for developing new antibiotics .

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Industry

Industrially, this compound can be used in the development of agrochemicals, particularly as fungicides to protect crops from pathogenic fungi .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(2,4-Dichlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits higher antimicrobial and anticancer activities. Its unique combination of dichlorophenyl and methoxyphenyl groups enhances its biological efficacy and specificity .

Properties

Molecular Formula

C16H10Cl2N4OS

Molecular Weight

377.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10Cl2N4OS/c1-23-11-5-2-9(3-6-11)15-21-22-14(19-20-16(22)24-15)12-7-4-10(17)8-13(12)18/h2-8H,1H3

InChI Key

QSCWQOIJNHRBTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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